molecular formula C8H8N2O2 B12867936 3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

Cat. No.: B12867936
M. Wt: 164.16 g/mol
InChI Key: QRJNMGVKBRGGRX-UHFFFAOYSA-N
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Description

3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is a heterocyclic compound that features a fused pyrrole and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylpyrrole with an imidazole derivative in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or amines replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological responses. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5H-pyrrolo[1,2-a]imidazole: Lacks the carboxylic acid group, which can significantly alter its chemical reactivity and biological activity.

    5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid: Lacks the methyl group, which may affect its binding affinity to biological targets.

Uniqueness

3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and ability to interact with biological macromolecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c1-5-3-9-7-2-6(8(11)12)4-10(5)7/h2-3H,4H2,1H3,(H,11,12)

InChI Key

QRJNMGVKBRGGRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1CC(=C2)C(=O)O

Origin of Product

United States

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